2-(Pyridin-4-yl)benzo[d]oxazol-6-amine
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Overview
Description
2-(Pyridin-4-yl)benzo[d]oxazol-6-amine, also known as PBO, is a synthetic compound with potential applications in various fields of research and industry. It is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of 2-(Pyridin-4-yl)benzo[d]oxazol-6-amine involves the use of 2-aminobenzoxazole scaffolds . Structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl displayed potent inhibitory activities .Molecular Structure Analysis
The molecular formula of 2-(Pyridin-4-yl)benzo[d]oxazol-6-amine is C12H9N3O. Its molecular weight is 211.224. The InChI code is 1S/C12H9N3O/c13-9-3-4-11-10 (6-9)15-12 (16-11)8-2-1-5-14-7-8/h1-7H,13H2 .Scientific Research Applications
3D-QSAR Studies in Drug Design
3D-QSAR studies have been conducted on the chemical features of pyridine-2-amines like 2-(Pyridin-4-yl)benzo[d]oxazol-6-amine, particularly in the external region of c-Met active sites. These studies, utilizing docking and comparative molecular field analysis, help in understanding the inhibitory potency of such compounds and their role in drug design (Lee, Lee, Kim, & Chae, 2013).
Synthesis and Biological Potency
Biologically potent derivatives, like N-(Pyridin-2-yl)benzo[d]thiazol-2-amines, have been synthesized using oxidative C–S bond formation strategies. Such compounds feature in various biological applications due to their metal-free approach and broad scope of substrates (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).
Microwave-Assisted Synthesis in Marine-Inspired Compounds
Innovative synthetic routes, like microwave-assisted synthesis, have been employed to create novel compounds inspired by marine topsentines and nortopsentines. This includes derivatives of benzo[d]oxazole-2-carboximidamides, indicating the versatility of such compounds in synthetic organic chemistry (Deau, Dubouilh-Benard, Levacher, & Besson, 2014).
Inhibitors in Cardiovascular Disease Treatment
Derivatives of 2-(Pyridin-4-yl)benzo[d]oxazol-6-amine have been identified as potent inhibitors of G-protein-coupled receptor kinases, specifically GRK-2 and -5, highlighting their potential in the treatment of cardiovascular diseases (Cho et al., 2013).
Corrosion Inhibition Studies
Compounds like benzylidene-pyridine-2-yl-amine have shown significant efficacy in inhibiting corrosion in metals, particularly in acidic environments. This application demonstrates the compound's utility in industrial and engineering contexts (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
properties
IUPAC Name |
2-pyridin-4-yl-1,3-benzoxazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEJXSRGFRIIJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)benzo[d]oxazol-6-amine |
Citations
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